Methyl Octanoate-d15

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

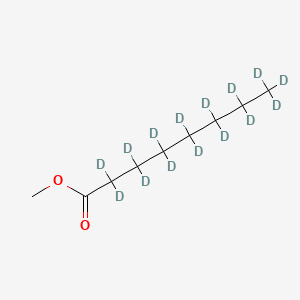

Methyl Octanoate-d15 is a deuterium-labeled compound, specifically a methyl ester of octanoic acid where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and its ability to be traced in various chemical and biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl Octanoate-d15 can be synthesized through the esterification of octanoic acid with methanol-d4 (deuterated methanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The deuterated methanol and octanoic acid are continuously fed into the reactor, and the product is collected and purified through distillation .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl Octanoate-d15 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ester into corresponding carboxylic acids or aldehydes.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Octanoic acid or octanal.

Reduction: Octanol.

Substitution: Various substituted octanoates depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl Octanoate-d15 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new

Activité Biologique

Methyl Octanoate-d15, a deuterated form of methyl octanoate, is an ester that has garnered attention for its potential biological activities and applications in various fields, including pharmacology and food science. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

This compound (CAS Number: 1219798-91-0) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃D₁₅O₂ |

| Molecular Weight | 173.33 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 191.1 ± 3.0 °C at 760 mmHg |

| Flash Point | 72.8 ± 0.0 °C |

| LogP | 3.37 |

This compound is a volatile compound with a fruity aroma, commonly found in persimmon wine. Its unique structure allows it to be used as a tracer in pharmacokinetic studies due to the presence of deuterium, which alters its metabolic profile compared to non-deuterated counterparts .

Antimicrobial Properties

Methyl Octanoate has been explored for its antimicrobial properties, particularly in food preservation. Its efficacy against various pathogens could be attributed to its ability to disrupt microbial membranes due to its lipophilic nature. While direct studies on this compound's antimicrobial activity are sparse, the parent compound's characteristics imply similar potential.

Pharmacokinetic Studies

The incorporation of deuterium in this compound allows for enhanced tracking in pharmacokinetic studies. Deuteration can influence the metabolic stability and bioavailability of compounds, making it a valuable tool in drug development . Research has shown that deuterated pharmaceuticals often exhibit improved pharmacokinetic profiles compared to their non-deuterated forms, suggesting that this compound could offer advantages in therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Mechanisms : A study investigating the neuroprotective effects of related compounds highlighted that certain esters can inhibit apoptotic pathways in neuronal cells exposed to oxidative stress . Although not directly testing this compound, these findings support the hypothesis that similar compounds may confer protective effects.

- Food Science Applications : In food science, Methyl Octanoate has been studied for its role in flavor profiles and as a potential natural preservative due to its antimicrobial properties. The deuterated version may provide insights into flavor stability and degradation pathways during fermentation processes.

- Pharmacological Implications : Research on deuterated compounds indicates that they can alter drug metabolism significantly. For example, Russak et al. (2019) discussed how deuterium substitution affects pharmacokinetics and metabolic profiles, which could be applicable to this compound in drug development contexts .

Propriétés

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHZJRVDZXSNKQ-KBZGSAGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.